molecular formula C4H6N4OS B14380988 2-imino-5-methyl-3H-1,3,4-thiadiazin-6-one oxime

2-imino-5-methyl-3H-1,3,4-thiadiazin-6-one oxime

Cat. No.: B14380988
M. Wt: 158.18 g/mol
InChI Key: FZWVBHCLXMPVRZ-BAQGIRSFSA-N
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Description

6H-1,3,4-Thiadiazin-6-one, 2-amino-5-methyl-, oxime is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-1,3,4-Thiadiazin-6-one, 2-amino-5-methyl-, oxime typically involves the reaction of thiosemicarbazides with α-halo ketones. The reaction is conducted using hydrazine-NH2, resulting in the formation of a six-membered ring . The structures of the obtained compounds are verified using techniques such as IR, NMR spectra, mass spectrometry, elemental analysis, and X-ray crystallography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6H-1,3,4-Thiadiazin-6-one, 2-amino-5-methyl-, oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

6H-1,3,4-Thiadiazin-6-one, 2-amino-5-methyl-, oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H-1,3,4-Thiadiazin-6-one, 2-amino-5-methyl-, oxime involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to antiproliferative effects in cancer cells . The pathways involved include the inhibition of key signaling proteins and the disruption of cellular processes essential for cancer cell survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-1,3,4-Thiadiazin-6-one, 2-amino-5-methyl-, oxime is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and biological activity compared to other thiadiazine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C4H6N4OS

Molecular Weight

158.18 g/mol

IUPAC Name

(NZ)-N-(2-amino-5-methyl-1,3,4-thiadiazin-6-ylidene)hydroxylamine

InChI

InChI=1S/C4H6N4OS/c1-2-3(8-9)10-4(5)7-6-2/h9H,1H3,(H2,5,7)/b8-3-

InChI Key

FZWVBHCLXMPVRZ-BAQGIRSFSA-N

Isomeric SMILES

CC\1=NN=C(S/C1=N\O)N

Canonical SMILES

CC1=NN=C(SC1=NO)N

Origin of Product

United States

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